
(S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoro-5-methylbenzene and (S)-pyrrolidine.
Bromination: The bromination of 3-bromo-2-fluoro-5-methylbenzene is carried out using bromine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the brominated and fluorinated benzene derivative with (S)-pyrrolidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran), and inert atmosphere (e.g., nitrogen).
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
(S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
- (S)-2-(3-Chloro-2-fluoro-5-methylphenyl)pyrrolidine
- (S)-2-(3-Bromo-2-fluoro-4-methylphenyl)pyrrolidine
- (S)-2-(3-Bromo-2-chloro-5-methylphenyl)pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
(2S)-2-(3-bromo-2-fluoro-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c1-7-5-8(10-3-2-4-14-10)11(13)9(12)6-7/h5-6,10,14H,2-4H2,1H3/t10-/m0/s1 |
InChI Key |
QXVPCYVJPBOFJG-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)F)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


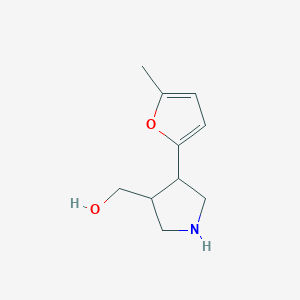
![1-Isopropyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B13344945.png)


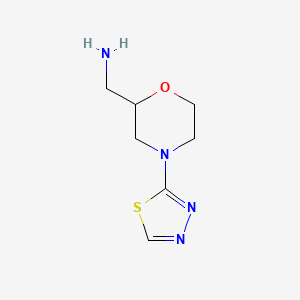
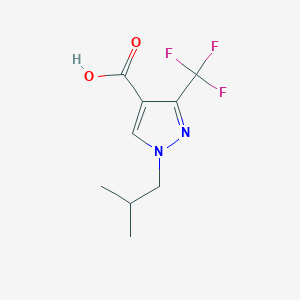
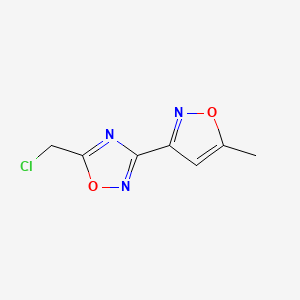
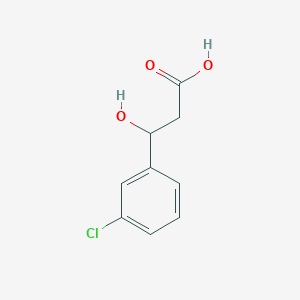
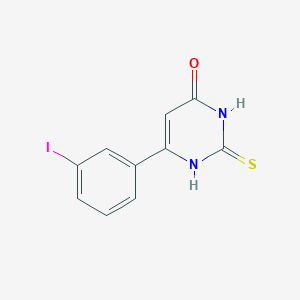
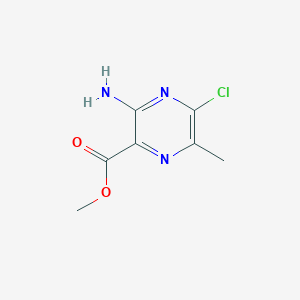
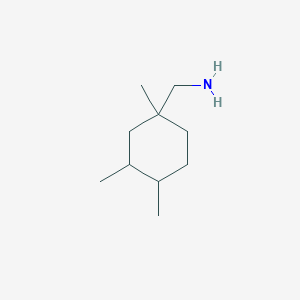
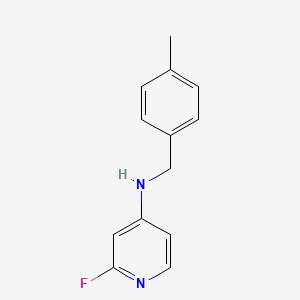

![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
